molecular formula C6H3F3O B1223441 3,4,5-Trifluorophenol CAS No. 99627-05-1

3,4,5-Trifluorophenol

Cat. No.: B1223441
CAS No.: 99627-05-1
M. Wt: 148.08 g/mol
InChI Key: ZRTWIJKGTUGZJY-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenol is a halo-substituted phenol. It participates in the synthesis of difluorooxymethylene-bridged liquid crystals.

Scientific Research Applications

Catalytic Activity Enhancement

Tris(3,4,5-trifluorophenyl)borane, a compound related to 3,4,5-trifluorophenol, has been studied for its catalytic activity. It is particularly effective in hydroboration reactions of unsaturated substrates. This compound shows enhanced activity under microwave irradiation, effectively hydroborating alkenes and alkynes in good yields (Carden et al., 2019).

Functionalization of Fluorophenols

Research has explored the functionalization of various difluorophenols and trifluorophenols, including this compound, into hydroxybenzoic acids. This study demonstrates the potential of the organometallic approach for synthesizing a diverse range of compounds (Marzi et al., 2004).

Spectroscopic Applications

Fluorinated phenols, such as this compound, have been investigated as pH-sensitive probes in mixed liposomal systems. The study highlights their usefulness in understanding probe–liposome interactions across various pH levels, which is crucial for biomedical research and diagnostics (Gasbarri & Angelini, 2014).

Optical and Dielectric Properties

The effects of internal linkage groups of fluorinated diamine on optical and dielectric properties of polyimide thin films have been studied, showing the influence of trifluoromethyl groups on the properties of these materials. This research has implications for developing advanced materials with specific optical and electronic characteristics (Jang et al., 2007).

Organometallic Framework Design

A study on a nanocage-based InIII{TbIII}2-organic framework featuring lotus-shaped channels has utilized fluorinated phenyl groups, demonstrating their application in creating frameworks for CO2 fixation and I2 capture. This has significant potential in environmental applications and industrial processes (Chen et al., 2020).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

3,4,5-Trifluorophenol may be used in the synthesis of 3,4,5-trifluorophenoxymethyl-substituted polystyrene . It is also used as an intermediate in the production of liquid crystals .

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluorophenol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound is involved in the synthesis of 3,4,5-trifluorophenoxymethyl-substituted polystyrene . The interactions between this compound and biomolecules are primarily driven by its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and the production of various metabolites . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . The compound’s interactions with metabolic pathways are essential for understanding its overall impact on cellular function and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.

Properties

IUPAC Name

3,4,5-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTWIJKGTUGZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380718
Record name 3,4,5-Trifluorophenol
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Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99627-05-1
Record name 3,4,5-Trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99627-05-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trifluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Phenol, 3,4,5-trifluoro
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Record name 3,4,5-Trifluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable characteristic observed in the vibrational modes of the photoproducts after O-H bond fission in fluorinated phenols like 3,4,5-Trifluorophenol?

A: A consistent observation across all studied fluorinated phenols, including this compound, is the presence of an odd number of quanta (usually one) in an out-of-plane (a″) vibrational mode within the fluorophenoxyl photoproducts after O-H bond fission. [] This distinct vibrational excitation is considered a consequence of the parent molecule's out-of-plane motions that facilitate non-adiabatic coupling to the dissociative 1¹πσ* potential energy surface, leading to bond breakage.

Q2: Can you describe a method for synthesizing this compound and its efficiency?

A: One method for producing this compound involves a multi-step process starting with 1-halo-3,4,5-trifluorobenzene. [] The process includes a high-pressure reaction with ammonia water at temperatures between 100-200°C in the presence of a copper-based catalyst (cuprous salt, Cu salt, or copper oxide). This yields 3,4,5-trifluorophenylamine, which then undergoes diazotization followed by hydrolysis to produce the final product, this compound. This method boasts a high product yield ranging from 74-77%. []

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